molecular formula C23H31Cl2NO8 B1610003 Tesofensine citrate CAS No. 861205-83-6

Tesofensine citrate

Cat. No.: B1610003
CAS No.: 861205-83-6
M. Wt: 520.4 g/mol
InChI Key: ZIVJUFNVDKADJT-BEDQTAKTSA-N
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Description

Tesofensine citrate (C₂₃H₃₁Cl₂NO₈) is a citrate salt of tesofensine, a novel triple monoamine reuptake inhibitor (TRI) targeting dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters . Initially developed by NeuroSearch for Alzheimer’s disease (AD) and Parkinson’s disease (PD), its clinical focus shifted to obesity after significant weight loss was observed in trials . The compound’s stereochemical complexity, with four stereocenters, contributes to its unique pharmacokinetic (PK) and pharmacodynamic (PD) properties .

Preparation Methods

Synthetic Preparation Methods of Tesofensine Citrate

Synthetic Routes and Key Chemical Steps

The synthesis of this compound involves multiple chemical steps, starting with the construction of the phenyltropane core, which is essential for its pharmacological activity.

  • Tropane Ring Formation: The initial step involves cyclization reactions of suitable precursors to form the bicyclic tropane ring system, a hallmark of tesofensine's structure.

  • Phenyl Group Introduction: The phenyl moiety is introduced via Friedel-Crafts alkylation, attaching the dichlorophenyl group to the tropane core.

  • Functionalization: Subsequent steps functionalize the tropane ring by adding ethoxymethyl and dichlorophenyl substituents to achieve the desired molecular configuration.

These steps are optimized in industrial settings for high yield and purity, employing efficient purification and quality control to ensure pharmaceutical-grade this compound.

Chemical Reaction Conditions and Reagents

  • Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is used for oxidation reactions on the ethoxymethyl group.

  • Reduction: Lithium aluminum hydride (LiAlH₄) is employed for reduction steps, particularly for ketone intermediates.

  • The dichlorophenyl group, due to its electron-withdrawing nature, shows enhanced reactivity in nucleophilic aromatic substitution compared to non-halogenated analogues.

Pharmaceutical Formulation and Tablet Preparation

Composition and Excipients

The pharmaceutical preparation of this compound primarily involves formulating it into coated tablets with precise dose strengths (0.25 mg, 0.5 mg, and 1.0 mg). The key excipients used are:

Excipient Role Notes on Compatibility
Lactose monohydrate Primary filler Superior compression characteristics, compatible with active ingredient
Microcrystalline cellulose Filler in final blend Enhances tablet hardness and reduces hardness variation
Hydroxypropylcellulose Binder Provides resistance to crushing and granule plasticity, compatible
Croscarmellose sodium Disintegrant Effective disintegrant, compatible with active ingredient
Magnesium stearate Lubricant Prevents sticking during compression
Ethanol Co-solvent in granulation Improves solubility and drying of granulate
Macrogol 6000 Plasticizer in coating Used despite some incompatibility due to low content and polymer chain length
Titanium dioxide Pigment in coating Used despite incompatibility for tablet appearance
Iron oxide Pigment in coating Provides desired final tablet color

The tablet core consists essentially of this compound and the excipients listed above, with possible residual solvents such as water or ethanol.

Preparation Process

The preparation of this compound coated tablets follows these steps:

  • Granulation Liquid Preparation: this compound and hydroxypropylcellulose are dissolved in a water/ethanol mixture to form the granulation liquid.

  • Premixing Fillers: Lactose monohydrate is premixed using an impeller.

  • Wet Granulation: The lactose blend is wetted by spraying the granulation liquid under continuous mixing.

  • Drying: The wet granulate is dried in a fluid bed dryer to remove solvents.

  • Sieving and Blending: The dried granulate is sieved; croscarmellose sodium and microcrystalline cellulose are also sieved and premixed with the granulate.

  • Final Blending: Magnesium stearate is sieved and added last to the blend to ensure lubrication.

  • Tableting: The blend is compressed into tablets using conventional tablet presses.

  • Coating: Tablets are coated with a film containing macrogol 6000 and pigments such as titanium dioxide and iron oxide.

  • Packaging: Final tablets are packaged in blister packs (PVC/PVCD-aluminum) or HDPE bottles for storage.

Tablet Composition Example (0.5 mg Dose)

Ingredient Amount (mg/tablet) Function
This compound 0.5 Active pharmaceutical ingredient
Lactose monohydrate ~260 Filler
Microcrystalline cellulose ~260 Filler
Hydroxypropylcellulose ~60 Binder
Croscarmellose sodium ~60 Disintegrant
Magnesium stearate ~5 Lubricant

(Note: Exact amounts vary slightly depending on formulation batch and tablet strength).

Summary Table: Preparation Methods Overview

Step Description Key Parameters/Notes
Synthetic Core Formation Cyclization and functionalization of tropane ring Use of Friedel-Crafts alkylation, oxidation/reduction steps
Granulation Dissolving active and binder in ethanol/water, wetting fillers Use of ethanol co-solvent for improved solubility
Drying Fluid bed drying of wet granulate Removal of solvents, control moisture content
Blending Mixing sieved excipients with granulate Final addition of magnesium stearate for lubrication
Compression Tablet formation using conventional presses Control of tablet hardness and uniformity
Coating Application of film coat with plasticizer and pigments Use of macrogol 6000 and titanium dioxide/iron oxide
Packaging Blister packs or HDPE bottles Protection from moisture and light

Chemical Reactions Analysis

Metabolic Reactions

Tesofensine citrate undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) . The major metabolic pathway involves N-dealkylation , producing the active metabolite M1 (desalkyl-tesofensine) .

Key Metabolic Data:

ParameterValueSource
Primary Enzyme CYP3A4
Major Metabolite M1 (NS2360)
Half-Life (Parent) 220 hours
Half-Life (M1) 374 hours
Metabolite Activity ~6% of parent compound

M1 retains partial pharmacological activity, contributing to the compound’s sustained effects .

Degradation Under Stress Conditions

Stability studies reveal degradation pathways under accelerated storage conditions (40°C/75% RH) :

Degradation Products and Conditions:

ConditionDegradation PathwayObserved ChangesSource
Oxidative Stress Oxidation of ethoxymethylFormation of carboxylic acid derivatives
Hydrolytic Stress Ester hydrolysisCleavage of citrate moiety
Photolytic Stress Chlorophenyl ring cleavageUnknown byproducts detected via HPLC

Stability Profile in Coated Tablets :

ParameterInitial6 Months (25°C)3 Months (40°C)
Dissolution Rate 95–100%93–98%90–95%
Degradation Products <0.5%<1.2%<2.5%
Compression Strength 120–150 N110–140 N100–130 N

Degradation products were quantified using HPLC, with no significant changes in appearance or assay values under standard storage .

Synthetic and Functional Group Reactivity

While synthetic routes are proprietary, structural analysis (SMILES: CCOC[C@H]1[C@H]2CC[C@@H](C[C@@H]1C3=CC(Cl)=C(Cl)C=C3)N2C) highlights reactive sites:

Functional Group Reactivity:

GroupReactivityExample Reactions
Ethoxymethyl Oxidation to carboxylic acidsKMnO₄/acidic conditions
Dichlorophenyl Electrophilic substitution (e.g., nitration)HNO₃/H₂SO₄
Tropane Ring Resistance to hydrolysis due to bicyclic structureN/A

Reagents and Conditions:

  • Oxidation : Potassium permanganate (KMnO₄) under acidic conditions .

  • Reduction : Lithium aluminum hydride (LiAlH₄) for ketone intermediates .

  • Substitution : Halogenation with Cl₂/FeCl₃ .

Comparative Reactivity with Analogues

Tesofensine’s dichlorophenyl group enhances electron-withdrawing effects, increasing susceptibility to nucleophilic aromatic substitution compared to non-halogenated analogues .

Pharmacological Correlations

Metabolic and degradation pathways directly impact pharmacokinetics:

  • Long half-life : Attributed to slow hepatic clearance of M1 .

  • Drug-drug interactions : CYP3A4 inhibitors (e.g., ketoconazole) may elevate tesofensine plasma levels .

Scientific Research Applications

Pharmacological Mechanism

Tesofensine citrate operates by inhibiting the reuptake of key neurotransmitters:

  • Norepinephrine (NE) : Increases energy expenditure and reduces appetite.
  • Serotonin (5-HT) : Enhances feelings of satiety.
  • Dopamine (DA) : Influences reward pathways associated with food intake.

This mechanism positions tesofensine as a candidate for managing obesity by promoting weight loss and altering eating behaviors .

Weight Loss Efficacy

Clinical trials have demonstrated that this compound can lead to significant weight loss in obese individuals. A notable phase II trial reported:

  • Participants : 203 obese patients (BMI 30-40 kg/m²).
  • Duration : 24 weeks.
  • Results :
    • Placebo group: Mean weight loss of 2.0%.
    • Tesofensine 0.5 mg group: Mean weight loss of 9.2%.
    • Tesofensine 1.0 mg group: Mean weight loss of 10.6% .

These results suggest that tesofensine may produce weight loss nearly double that of existing approved weight-loss medications.

Long-term Effects

In a follow-up study (TIPO-4), patients who initially received tesofensine continued to lose weight over an extended period, indicating its potential for sustained weight management. Participants who had been on a placebo showed significant weight loss after switching to tesofensine treatment .

Safety and Tolerability

The safety profile of tesofensine has been assessed in various studies:

  • Common adverse effects include dry mouth, nausea, constipation, and insomnia.
  • No significant increases in blood pressure were observed at lower doses, although heart rate increased at higher doses .

Broader Therapeutic Applications

While primarily studied for obesity treatment, there is interest in the potential applications of this compound in other areas:

  • Mood Disorders : Due to its action on neurotransmitter systems, there is speculation about its efficacy in treating mood disorders, although this has not been extensively researched.
  • Neurological Disorders : Originally developed for Alzheimer's and Parkinson's diseases, further exploration into its neuroprotective properties could be warranted .

Comparative Analysis with Other Weight Loss Agents

FeatureThis compoundOther Weight Loss Drugs
MechanismTriple reuptake inhibitorVaries (e.g., appetite suppressants)
Average Weight LossUp to 10.6%Typically 3-5%
Duration of EfficacyLong-term potentialShort-term efficacy
Common Side EffectsDry mouth, nauseaVaries

Mechanism of Action

Tesofensine citrate exerts its effects by inhibiting the reuptake of serotonin, noradrenaline, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets are the serotonin transporter, norepinephrine transporter, and dopamine transporter. This inhibition results in appetite suppression and increased energy expenditure, contributing to its anti-obesity effects .

Comparison with Similar Compounds

Mechanism of Action

Tesofensine vs. Phentermine: Tesofensine inhibits presynaptic monoamine reuptake, indirectly stimulating the cholinergic system . In contrast, phentermine primarily acts as a NE releaser, with minimal effects on DA and 5-HT . Preclinical studies show tesofensine achieves near-complete inhibition of DA reuptake (EC₅₀: 0.29 μM vs. 1.26 μM for its metabolite M1) , whereas phentermine’s mechanism lacks direct 5-HT modulation .

Tesofensine vs. Sibutramine :
Both compounds are TRIs, but sibutramine (withdrawn in 2010 due to cardiovascular risks) exhibits stronger 5-HT reuptake inhibition. Tesofensine’s metabolite M1 has fivefold lower potency than the parent compound, reducing cumulative toxicity risks .

Pharmacokinetics and Metabolism

Half-Life and Clearance :
Tesofensine and M1 have prolonged half-lives (>200 hours in humans), enabling once-daily dosing . This contrasts sharply with phentermine (19–24 hours) and sibutramine (1–2 days) . Tesofensine is metabolized via CYP3A4 to M1, which accounts for 33% of steady-state plasma concentrations .

Parameter Tesofensine Citrate Phentermine Sibutramine
Mechanism TRI (DA, NE, 5-HT) NE releaser TRI (NE > 5-HT > DA)
Half-Life (h) >200 19–24 24–48
Metabolite Activity M1 (5× less potent) None Active metabolites
Key Enzyme CYP3A4 Hepatic (non-CYP) CYP3A4/2B6

Efficacy in Obesity and Cognitive Disorders

Weight Loss :
In phase II trials, tesofensine induced 6–12% weight loss over 6 months—double the efficacy of orlistat and sibutramine . Its dual action (appetite suppression + energy expenditure increase) contrasts with phentermine’s appetite-focused effects .

Cognitive Function : In AD trials, tesofensine improved cognitive scores (ADAS-Cog) by ~1.5 points in phase IIa, comparable to donepezil . However, a phase IIb trial (430 patients) failed to meet efficacy endpoints, likely due to disease progression overwhelming drug effects .

Biological Activity

Tesofensine citrate is a compound that has garnered attention for its potential in treating obesity and its pharmacological effects on neurotransmitters. Originally developed for neurological disorders, the focus has shifted primarily to its efficacy in weight management. This article delves into the biological activity of this compound, its mechanisms of action, pharmacokinetics, and findings from clinical studies.

This compound acts as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) . It primarily targets three neurotransmitters in the brain:

  • Serotonin
  • Norepinephrine
  • Dopamine

By inhibiting the reuptake of these neurotransmitters, tesofensine increases their availability in the synaptic cleft, which influences appetite regulation and mood. This mechanism is hypothesized to contribute to weight loss by promoting satiety and reducing food intake.

Pharmacokinetics

The pharmacokinetics of this compound reveal important characteristics:

  • Half-life : Approximately 220 hours (9 days), allowing for sustained effects.
  • Metabolism : Primarily metabolized by cytochrome P4503A4 (CYP3A4) to its active metabolite M1.
  • Dosage : Effective doses in clinical studies range from 0.25 mg to 1.0 mg once daily.

Weight Loss Efficacy

Clinical trials have demonstrated significant weight loss associated with tesofensine treatment:

StudyDosageMean Weight Loss (kg)Duration
TIPO-10.5 mg13-14 kg48 weeks
Phase II Trial0.5 mg9.2 kg24 weeks
Phase II Trial1.0 mg10.6 kg24 weeks

In a randomized, double-blind trial involving 203 obese patients, those treated with tesofensine experienced a mean weight loss significantly greater than those on placebo (p<0.0001) . The most common adverse effects reported included dry mouth, nausea, and insomnia.

Case Studies

  • TIPO-4 Study : This open-label extension trial involved patients who had previously completed a 24-week trial. Those who continued with tesofensine maintained significant weight loss compared to those who received placebo during the initial phase .
  • Prader-Willi Syndrome : A study indicated that tesofensine could reduce hyperphagia and body weight in patients with Prader-Willi syndrome at lower doses (≤0.250 mg) .

Biochemical Pathways

This compound's action involves several biochemical pathways:

  • Neurotransmitter Modulation : It enhances the activity of serotonin, norepinephrine, and dopamine receptors.
  • Appetite Regulation : By modulating these neurotransmitters, tesofensine influences hunger and satiety signals in the hypothalamus.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Tesofensine citrate in neurotransmitter systems, and how are these evaluated experimentally?

this compound inhibits the presynaptic reuptake of noradrenaline, dopamine, and serotonin, indirectly stimulating the cholinergic system . Methodologically, in vitro assays (e.g., radioligand binding studies) quantify inhibition potency, while in vivo animal models (e.g., Morris water maze for memory) assess cognitive effects. Researchers should validate findings using microdialysis to measure extracellular neurotransmitter levels in target brain regions .

Q. Which preclinical models are most relevant for evaluating this compound’s cognitive and metabolic effects?

  • Cognitive effects : Rodent models of Alzheimer’s disease (e.g., transgenic APP/PS1 mice) or age-related cognitive decline, using behavioral tests like novel object recognition .
  • Metabolic effects : Diet-induced obesity (DIO) mice or Zucker fatty rats, with endpoints including body weight, adiposity, and serum leptin levels. Ensure dose selection aligns with human pharmacokinetic profiles (e.g., half-life >200 hours) to avoid overestimation .

Q. How do pharmacokinetic properties of this compound influence clinical trial design?

Tesofensine’s long half-life (>200 hours) and CYP3A4-dependent metabolism necessitate staggered dosing (e.g., weekly administration) to avoid accumulation. Steady-state trough concentrations (~1/3 of peak levels) should guide safety monitoring for CNS or cardiovascular side effects . Bioequivalence studies comparing parent drug and metabolite M1 (5x lower potency) are critical for interpreting efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between Tesofensine’s preclinical cognitive benefits and failed Phase IIb clinical trials in Alzheimer’s disease?

The Phase IIb trial’s lack of efficacy may stem from:

  • Population heterogeneity : Subgroup analysis of mild vs. moderate Alzheimer’s patients using biomarkers (e.g., CSF Aβ42).
  • Dose limitations : Preclinical models used higher doses relative to human equivalents; re-evaluate safety-to-efficacy ratios .
  • Outcome measures : Incorporate functional MRI or tau PET imaging to assess target engagement beyond cognitive scales .

Q. What methodological considerations are critical when designing long-term studies on this compound’s metabolic effects?

  • Control groups : Use placebo and active comparators (e.g., GLP-1 agonists) to contextualize weight loss efficacy.
  • Adherence monitoring : Leverage pharmacokinetic data (e.g., metabolite ratios) to verify compliance .
  • Safety endpoints : Prioritize cardiovascular monitoring (e.g., heart rate, blood pressure) due to noradrenergic effects .

Q. What strategies are recommended for analyzing synergistic effects of this compound with other weight loss agents?

  • Experimental design : Use factorial designs (e.g., Tesofensine + metformin vs. monotherapy) to assess additive effects.
  • Data analysis : Apply isobolographic analysis to distinguish synergy from mere additive interactions.
  • Mechanistic validation : Combine microdialysis (neurotransmitters) with indirect calorimetry (energy expenditure) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in this compound’s reported efficacy across animal strains?

  • Strain-specific protocols : Standardize diets and environmental conditions (e.g., circadian timing) in DIO models.
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., sex differences in metabolic response) .

Q. What statistical approaches mitigate bias in this compound’s clinical trial data interpretation?

  • Pre-specified endpoints : Avoid post-hoc analyses unless hypothesis-driven.
  • Bayesian methods : Incorporate prior preclinical data to refine effect size estimates.
  • Sensitivity analysis : Test robustness against missing data (e.g., dropout rates in long-term trials) .

Q. Tables: Key Pharmacokinetic and Clinical Trial Data

Parameter Value Source
Half-life (Tesofensine)>200 hours
Major MetaboliteM1 (CYP3A4-derived)
M1 Relative Potency5x lower vs. parent compound
Phase IIb Trial OutcomeNo significant cognitive improvement

Properties

IUPAC Name

(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO.C6H8O7/c1-3-21-10-14-13(9-12-5-7-17(14)20(12)2)11-4-6-15(18)16(19)8-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,6,8,12-14,17H,3,5,7,9-10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14+,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVJUFNVDKADJT-BEDQTAKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1C2CCC(N2C)CC1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235407
Record name Tesofensine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195875-86-6, 861205-83-6
Record name 8-Azabicyclo[3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-, (1R,2R,3S,5S)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195875-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesofensine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861205836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesofensine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESOFENSINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9T98ZB7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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